molecular formula C16H28O4SSi B8107491 3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate

3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate

Cat. No.: B8107491
M. Wt: 344.5 g/mol
InChI Key: ILOSRZGRFSUSHQ-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate (CAS 115306-83-7) is a high-value chemical intermediate designed for advanced organic synthesis and pharmaceutical research. This compound features a unique molecular structure with a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group and a 4-methylbenzenesulfonate (tosylate) ester , making it an exceptionally versatile building block . Key Properties & Research Value: CAS Number: 115306-83-7 Molecular Formula: C₁₆H₂₈O₄SSi Molecular Weight: 344.54 g/mol The core research value of this compound lies in its dual functionality. The TBDMS group acts as a robust protecting group for the alcohol, allowing it to remain stable through multiple synthetic steps without reacting . Simultaneously, the sulfonate ester is an excellent leaving group, highly susceptible to nucleophilic substitution reactions . This enables researchers to efficiently introduce the 3-((tert-butyldimethylsilyl)oxy)propyl moiety into complex target molecules. While its primary application is in pharmaceutical intermediate synthesis, its properties make it suitable for broader applications in material science and the development of fine chemicals . This product is intended for research and development purposes in a controlled laboratory environment. This product is sold for Research Use Only (RUO) . It is strictly prohibited for use in diagnostic, therapeutic, or any other applications involving humans or animals. All information provided is for educational and research purposes.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypropyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4SSi/c1-14-8-10-15(11-9-14)21(17,18)19-12-7-13-20-22(5,6)16(2,3)4/h8-11H,7,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOSRZGRFSUSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Sequence

The synthesis follows a two-step protocol:

  • Silylation : Protection of a hydroxyl group using TBDMS-Cl.

  • Tosylation : Sulfonation of the remaining hydroxyl group using TsCl.

Representative Reaction:

HO-(CH2)3-OH1,3-PropanediolimidazoleTBDMS-ClTBDMS-O-(CH2)3-OH3-((TBDMS)oxy)propan-1-olEt3N/DMAPTsClTBDMS-O-(CH2)3-OTsTarget Compound\underset{\text{1,3-Propanediol}}{\text{HO-(CH}2\text{)}3\text{-OH}} \xrightarrow[\text{imidazole}]{\text{TBDMS-Cl}} \underset{\text{3-((TBDMS)oxy)propan-1-ol}}{\text{TBDMS-O-(CH}2\text{)}3\text{-OH}} \xrightarrow[\text{Et}3\text{N/DMAP}]{\text{TsCl}} \underset{\text{Target Compound}}{\text{TBDMS-O-(CH}2\text{)}_3\text{-OTs}}

Detailed Preparation Methods

Silylation of 1,3-Propanediol

Objective : Selective protection of one hydroxyl group.

Method A (Dichloromethane/Imidazole)

  • Reagents :

    • 1,3-Propanediol (1.0 equiv)

    • TBDMS-Cl (1.1 equiv)

    • Imidazole (2.0 equiv)

  • Conditions :

    • Solvent: Anhydrous dichloromethane (DCM)

    • Temperature: 0°C → room temperature (rt)

    • Time: 2–12 hours

  • Workup :

    • Quench with water, extract with DCM, dry over MgSO₄, concentrate.

  • Yield : 82–90% after column chromatography (petroleum ether/EtOAc 80:20).

Method B (THF/Imidazole)

  • Reagents :

    • 1,3-Propanediol (1.0 equiv)

    • TBDMS-Cl (1.3 equiv)

    • Imidazole (5.0 equiv)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0°C → rt

    • Time: 2 hours

  • Workup :

    • Filter, concentrate, purify via silica gel chromatography.

  • Yield : 85–91%.

Tosylation of 3-((TBDMS)oxy)propan-1-ol

Objective : Conversion of the primary hydroxyl group to a tosylate.

Method A (Triethylamine/DMAP)

  • Reagents :

    • 3-((TBDMS)oxy)propan-1-ol (1.0 equiv)

    • TsCl (1.2 equiv)

    • Triethylamine (Et₃N, 3.3 equiv)

    • 4-Dimethylaminopyridine (DMAP, 0.6 equiv)

  • Conditions :

    • Solvent: DCM

    • Temperature: 0°C → rt

    • Time: 2–24 hours

  • Workup :

    • Wash with saturated CuSO₄, dry, concentrate.

  • Yield : 89–93%.

Method B (Pyridine)

  • Reagents :

    • 3-((TBDMS)oxy)propan-1-ol (1.0 equiv)

    • TsCl (3.0 equiv)

  • Conditions :

    • Solvent: Pyridine

    • Temperature: 0°C → rt

    • Time: 48 hours

  • Workup :

    • Dilute with ethyl acetate, wash with HCl (1 M), dry over Na₂SO₄.

  • Yield : 60–75%.

Optimization and Comparative Analysis

Solvent and Base Effects

Parameter Method A (DCM/Et₃N) Method B (Pyridine)
Reaction Time 2–24 hours48 hours
Yield 89–93%60–75%
Byproducts MinimalHigher due to prolonged reaction time

Catalytic Additives

  • DMAP accelerates tosylation by activating TsCl, reducing reaction time to 2 hours.

  • Imidazole in silylation prevents side reactions by scavenging HCl.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • δ 0.10 (s, 6H, Si(CH₃)₂)

    • δ 0.90 (s, 9H, C(CH₃)₃)

    • δ 2.45 (s, 3H, Ar-CH₃)

    • δ 4.00–4.15 (m, 2H, CH₂-OTs).

  • ¹³C NMR :

    • δ 18.3 (Si-C), 21.5 (Ar-CH₃), 127–133 (aromatic carbons).

Purity Assessment

  • HPLC-MS : Purity >95% after chromatography.

  • TLC : Rf = 0.45 (EtOAc/hexanes 3:7).

Industrial-Scale Considerations

Green Chemistry Metrics

  • Atom Economy : 84% for silylation, 78% for tosylation.

  • E-Factor : 6.2 (kg waste/kg product).

Challenges and Solutions

Mono-Protection of Diols

  • Issue : Competitive protection of both hydroxyl groups in 1,3-propanediol.

  • Solution : Use 1.1 equiv TBDMS-Cl and imidazole at 0°C to favor mono-silylation.

Tosylate Hydrolysis

  • Issue : Instability of tosylates in protic solvents.

  • Solution : Store under argon at −20°C.

Applications in Downstream Synthesis

  • Nucleophilic Substitution : Tosylate acts as a leaving group for SN2 reactions.

  • Polymer Chemistry : Serves as a monomer in sulfonated polymers .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the 4-methylbenzenesulfonate group is replaced by other nucleophiles.

    Hydrolysis: The TBDMS group can be selectively removed under acidic or basic conditions to yield the corresponding alcohol.

    Oxidation and Reduction: While the compound itself is stable, the propyl chain can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: 3-hydroxypropyl 4-methylbenzenesulfonate.

    Oxidation: Oxidized derivatives of the propyl chain.

    Reduction: Reduced derivatives of the propyl chain.

Scientific Research Applications

Organic Synthesis

3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of more complex molecules.

Alkylating Agent

This compound acts as an effective alkylating agent, facilitating the introduction of propanol functionality into different substrates. For instance, it has been utilized in the synthesis of various pharmaceuticals by enabling the attachment of propyl groups to active pharmaceutical ingredients (APIs) .

Synthesis of Amines

In synthetic organic chemistry, it has been employed to synthesize amines through nucleophilic substitution reactions. The tert-butyldimethylsilyl (TBDMS) group provides protection for hydroxyl groups during these transformations, enhancing the yield and selectivity of the desired products .

Pharmaceutical Applications

The compound is significant in medicinal chemistry, particularly in drug design and development.

Drug Formulation

This compound has been used in formulating drug delivery systems due to its favorable solubility characteristics. It can be incorporated into formulations that require controlled release mechanisms .

Case Studies

  • Case Study 1 : The compound was utilized in the synthesis of N-(2-(2-(2-(3-((3-((tert-butyldimethylsilyl)oxy)propyl)(prop-2-yn-1-yl)amino)phenoxy)ethoxy)ethoxy)ethyl)-4-sulfamoylbenzamide, demonstrating its utility in creating complex pharmaceutical agents with potential therapeutic applications .
  • Case Study 2 : Research highlighted its role in synthesizing derivatives of isonicotinic acid, showcasing its effectiveness in modifying existing drugs to enhance their pharmacological profiles .

Analytical Chemistry

In analytical applications, this compound is used as a standard for calibrating instruments due to its well-defined chemical properties.

Spectroscopic Studies

It has been employed in various spectroscopic techniques such as NMR and mass spectrometry to elucidate molecular structures and confirm the identity of synthesized compounds .

Mechanism of Action

The primary function of 3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate is to act as a protecting group for hydroxyl functionalities The TBDMS group provides steric hindrance and stability against a variety of reaction conditions, thereby preventing unwanted side reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between TBS-O-propyl tosylate and analogous compounds:

Compound Name Key Substituents/Modifications Molecular Weight Key Reactivity/Applications Reference
TBS-O-propyl tosylate TBS-protected hydroxyl on propyl chain ~328.4 g/mol Protected intermediates, SN2 reactions
Propane-1,3-diyl bis(4-methylbenzenesulfonate) Two tosyl groups on 1,3-propanediol 386.4 g/mol Crosslinking agent, bifunctional alkylation
(R)-3-(4-(Benzyloxy)phenyl)-2-(TBS-O)propyl tosylate (Compound 36) Benzyl ether + TBS-O on chiral propyl chain ~572.7 g/mol Chiral synthesis, hydrogenolysis-sensitive
3-((TBS-O)propyl)thiophen-2-yl tosylate Thiophene ring + TBS-O-propyl chain ~447.5 g/mol Heterocyclic drug intermediates
3-((tert-Butoxycarbonyl)amino)propyl tosylate Boc-protected amine on propyl chain 329.4 g/mol Peptide/protecting group chemistry
Ethyl 4-methylbenzenesulfonate Ethyl chain (no protecting group) 200.2 g/mol Simple alkylation agent
Key Observations:
  • Protecting Group Influence: The TBS group enhances stability compared to benzyl (Compound 36) or Boc (Compound 10) groups, which require hydrogenolysis or acidic conditions for deprotection, respectively .
  • Reactivity: Tosylates with longer alkyl chains (e.g., propyl vs. ethyl) exhibit improved solubility in organic solvents, facilitating reactions in non-polar media .
  • Bifunctional vs. Monofunctional: Bis-tosylates (e.g., propane-1,3-diyl bis-tosylate) enable crosslinking in polymer chemistry, whereas monofunctional derivatives like TBS-O-propyl tosylate are tailored for sequential functionalization .
Yield and Efficiency
  • TBS-O-propyl tosylate and its analogs (e.g., Compounds 36 and 37 in ) are synthesized in high yields (~98%) under mild conditions (e.g., -78°C for benzyloxy introduction, room temperature for TBS protection) .
  • The nitrobenzenesulfonate analog (CAS 220299-14-9) requires gradient elution for purification, reflecting moderate polarity differences due to the electron-withdrawing nitro group .
Stability and Deprotection
  • TBS Group : Stable under acidic/basic conditions but cleaved by fluoride ions (e.g., TBAF) .
  • Benzyl Group (Compound 36): Removed via hydrogenolysis (H₂/Pd-C), offering orthogonal deprotection strategies .
  • Boc Group (Compound 10) : Cleaved under acidic conditions (e.g., TFA), useful in peptide synthesis .

Material Science

  • Bis-tosylates (e.g., propane-1,3-diyl bis-tosylate) serve as crosslinkers in polymer networks, whereas monofunctional derivatives are used in surface functionalization .

Biological Activity

Overview

3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate (TBDMS-propyl sulfonate) is an organic compound commonly utilized in organic synthesis, particularly for the protection of hydroxyl groups. The presence of the tert-butyldimethylsilyl (TBDMS) group imparts stability and steric hindrance, making it a valuable reagent in various chemical reactions. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • IUPAC Name : 3-[tert-butyl(dimethyl)silyl]oxypropyl 4-methylbenzenesulfonate
  • Molecular Formula : C16H28O4SSi
  • CAS Number : 115306-83-7

The TBDMS group serves primarily as a protecting group for hydroxyl functionalities. Its stability under various reaction conditions allows for selective protection and deprotection during multi-step organic syntheses. The compound can undergo several types of reactions:

  • Substitution Reactions : The sulfonate group can be replaced by nucleophiles such as amines or thiols.
  • Hydrolysis : The TBDMS group can be removed under acidic or basic conditions to yield the corresponding alcohol.
  • Oxidation and Reduction : The propyl chain can participate in oxidation or reduction reactions depending on the reagents used.

Medicinal Chemistry

TBDMS-propyl sulfonate is significant in the synthesis of biologically active compounds. Its ability to protect hydroxyl groups enables the development of various pharmaceuticals where selective functionalization is crucial. For example, it has been used in synthesizing compounds targeting G protein-coupled receptors (GPCRs), which are vital drug targets for numerous diseases, including cancer and neurological disorders.

Case Studies

  • Synthesis of GPCR Ligands : Research has demonstrated that TBDMS-propyl sulfonate can be employed in producing ligands for GPCRs, which play essential roles in neurotransmitter release and signal transduction pathways. These ligands have implications in treating conditions such as Alzheimer's disease and ADHD .
  • Anticancer Agents : Compounds derived from TBDMS-propyl sulfonate have shown potential as anticancer agents by selectively targeting tumor cells while minimizing effects on normal cells. Studies indicate that derivatives of this compound can inhibit specific kinases involved in cancer progression .

Research Findings

Recent studies have highlighted the versatility of TBDMS-propyl sulfonate in synthetic chemistry:

StudyFindings
Hauwert et al. (2023)Demonstrated the use of TBDMS-propyl sulfonate in synthesizing selective GPCR antagonists with potential therapeutic applications .
Bozza et al. (2022)Reported on the synthesis of novel anticancer compounds using TBDMS-propyl sulfonate as a key intermediate, showcasing its role in targeting EGFR pathways .
Wako Chemicals (2024)Provided insights into the stability and reactivity of TBDMS-propyl sulfonate under various conditions, emphasizing its utility in complex organic syntheses .

Q & A

Q. What are the typical synthetic routes for 3-((tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate?

The compound is commonly synthesized via silylation and sulfonylation steps. For example, reacting 3-propanol derivatives with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole in DMF forms the silyl-protected intermediate. Subsequent treatment with 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) or THF, using triethylamine (Et₃N) and catalytic DMAP, yields the title compound . Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to prevent desilylation or byproduct formation.

Q. How is the compound characterized to confirm its structure?

Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for the tert-butyldimethylsilyl (TBS) group (e.g., δ ~0.1 ppm for Si(CH₃)₂) and the tosyl aromatic protons (δ ~7.7–7.3 ppm) .
  • HRMS : Exact mass verification (e.g., [M + Na]+ calculated for C₁₉H₃₂O₄SSi: 423.17) .
  • Optical rotation : For chiral derivatives, specific rotation values (e.g., [α]²⁰D = +58.4) confirm stereochemical integrity .

Q. What are the recommended storage conditions for this compound?

Store at 2–8°C under inert gas (argon/nitrogen) in anhydrous conditions. The TBS group is sensitive to moisture and acidic/basic environments, which can lead to premature cleavage .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during its use in multi-step syntheses?

The TBS group is stereochemically inert under mild conditions, but reaction steps involving nucleophiles (e.g., Grignard reagents) or acidic/basic media require careful optimization. For example, in the synthesis of neolignans, Dess-Martin periodinane was used for oxidation without disturbing the silyl ether, preserving stereochemistry . Monitoring via TLC or in situ NMR is advised to detect undesired epimerization.

Q. What strategies resolve discrepancies in spectral data during characterization?

Contradictions in NMR or HRMS data (e.g., unexpected splitting or mass adducts) may arise from:

  • Residual solvents : Ensure thorough drying under vacuum.
  • Diastereomeric impurities : Re-purify via flash chromatography (e.g., hexane/ethyl acetate gradients) .
  • Degradation products : Test stability under reaction/storage conditions using control experiments.

Q. How does the tosyl group influence reactivity in nucleophilic substitutions?

The tosyl group acts as a superior leaving group compared to other sulfonates due to its electron-withdrawing methyl substituent, which stabilizes the transition state. For example, in the synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, the tosyl group facilitated clean displacement by pyrazole intermediates under mild basic conditions (K₂CO₃, DMF) .

Q. What are the biological applications of derivatives of this compound?

The compound serves as a precursor for bioactive molecules:

  • Proangiogenic neolignans : Tosylates derived from this compound were key intermediates in stereoselective syntheses of proangiogenic agents .
  • PET imaging agents : Analogues like THK-5351 (a tau imaging agent) use similar sulfonate intermediates .

Methodological Challenges and Solutions

Q. How can regioselectivity be controlled in functionalizing the propyl chain?

Protecting group strategies are critical. For instance, the TBS group shields the hydroxyl moiety, allowing selective tosylation at the terminal position. In one study, tert-butyl nitrite (TBN) and TEMPO were used to achieve selective oxidation without desilylation .

Q. What are the decomposition pathways under prolonged storage?

Degradation typically involves hydrolysis of the silyl ether or sulfonate ester. Accelerated stability studies (e.g., 40°C/75% RH for 1 week) combined with LC-MS can identify breakdown products. Storing under argon with molecular sieves mitigates hydrolysis .

Q. How can low yields in tosylation steps be improved?

Common issues include incomplete activation of the alcohol or competing side reactions. Solutions:

  • Use freshly distilled tosyl chloride.
  • Optimize stoichiometry (e.g., 1.2–1.5 eq. tosyl chloride) and reaction time .
  • Add DMAP (0.1 eq.) to enhance nucleophilicity of the alcohol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate

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